LogP Modulation: Intermediate Lipophilicity Between Dibenzyl Phosphite and Dibenzyl N,N-Diisopropylphosphoramidite
Dibenzyl propan-2-yl phosphite exhibits a calculated LogP of 5.07, which places it between dibenzyl phosphite (LogP 3.81) and dibenzyl N,N-diisopropylphosphoramidite (LogP 5.77) . This intermediate lipophilicity arises from the replacement of one benzyloxy group (present in the fully benzylated phosphoramidite, contributing higher LogP) with an isopropoxy group, which reduces LogP relative to the fully benzylated analog while increasing it relative to the H-phosphonate dibenzyl phosphite. For prodrug design where excessive lipophilicity can cause metabolic instability and insufficient lipophilicity limits membrane permeation, a LogP near 5 may offer a design-relevant middle ground [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.07 (Chemsrc) |
| Comparator Or Baseline | Dibenzyl phosphite: LogP = 3.81 (Chem960); Dibenzyl N,N-diisopropylphosphoramidite: LogP = 5.77 (Rhawn.cn) |
| Quantified Difference | ΔLogP = +1.26 vs. dibenzyl phosphite; ΔLogP = -0.70 vs. dibenzyl N,N-diisopropylphosphoramidite |
| Conditions | Calculated values from different databases; not derived from a single head-to-head experimental measurement |
Why This Matters
In phosphonate prodrug programs, LogP tuning within the 1–5 range is critical for balancing oral bioavailability and metabolic clearance; a compound with LogP 5.07 may offer procurement value when intermediate lipophilicity is specified in a synthetic route.
- [1] Pradere, U.; Garnier-Amblard, E. C.; Coats, S. J.; Amblard, F.; Schinazi, R. F. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chem. Rev. 2014, 114 (18), 9154–9218. doi:10.1021/cr5002035 View Source
